Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the triazole intermediate.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction, where an ethyl halide reacts with the triazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include copper(I) catalysts, phenyl halides, and ethyl halides.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The phenyl and ethyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound without the ethyl and phenyl groups.
Benzotriazole: Contains a benzene ring fused to a triazole ring.
Imidazole: A five-membered ring containing two nitrogen atoms, similar in structure but with different chemical properties.
Uniqueness
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is unique due to the presence of both ethyl and phenyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups with the triazole ring provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Biological Activity
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and studies.
1. Chemical Structure and Synthesis
This compound is a member of the 1,2,3-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound is synthesized through various methods, including Cu(I)-catalyzed [3+2] dipolar cycloaddition reactions involving azides and propargyl amines. This process allows for the formation of the triazole ring followed by functional group transformations to yield the final product.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that compounds in the triazole class can inhibit the growth of various bacteria and fungi. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibited growth | |
Escherichia coli | Moderate activity | |
Candida albicans | Significant antifungal effect |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes critical in metabolic pathways. Notably, it has shown potential as an inhibitor of α-glycosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions such as diabetes.
Cytotoxicity and Antiviral Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cell lines. The compound demonstrated low cytotoxicity at higher concentrations while maintaining antiviral activity against influenza virus strains . The selectivity index (SI) values indicate a favorable therapeutic window for potential clinical applications.
The biological activity of this compound is attributed to its ability to interact with various biomolecules through coordination with metal ions or hydrogen bonding. These interactions can modulate cellular signaling pathways and influence enzymatic activities.
4. Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
Case Study: Antiviral Efficacy
A study evaluated the antiviral properties of triazole derivatives against influenza virus A/Puerto Rico/8/34 (H1N1). This compound showed promising results with a CC50 value indicating effective inhibition without significant cytotoxicity .
Research Findings: Enzyme Interaction
Research has demonstrated that modifications in the alkyl substituents on the triazole ring affect the compound's binding affinity to target enzymes. For example, variations in substituent length were correlated with changes in inhibitory potency against α-glycosidase.
5.
This compound represents a versatile compound with significant potential in medicinal chemistry. Its antimicrobial properties, enzyme inhibition capabilities, and low cytotoxicity make it a candidate for further research and development in therapeutic applications. Continued exploration into its mechanisms of action and structure–activity relationships will be essential for harnessing its full potential.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-[(2-phenyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H14N4/c1-2-12-8-10-9-13-15(14-10)11-6-4-3-5-7-11/h3-7,9,12H,2,8H2,1H3 |
InChI Key |
CEAYWQMPBXEMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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